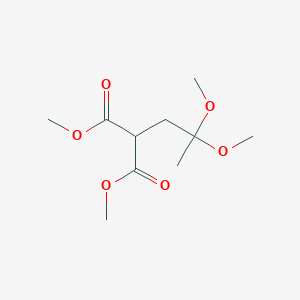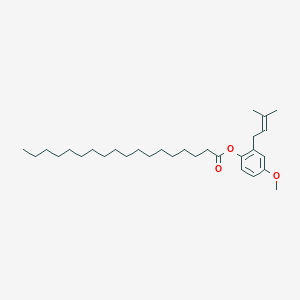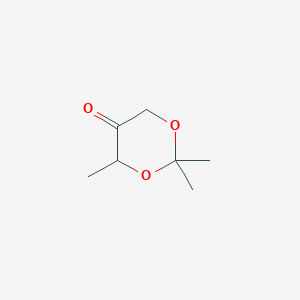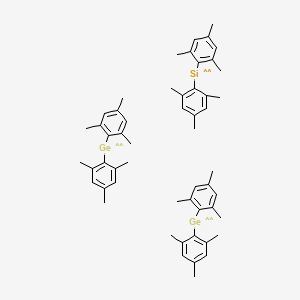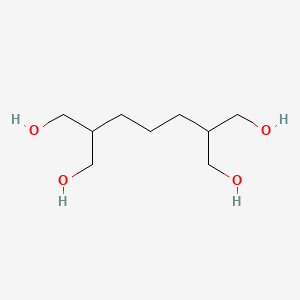
2,6-Bis(hydroxymethyl)heptane-1,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(hydroxymethyl)heptane-1,7-diol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known as a derivative of heptane, a seven-carbon alkane. The presence of hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)heptane-1,7-diol can be achieved through several methods. One common approach involves the reduction of 2,6-diformylheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-diformylheptane. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,6-Bis(hydroxymethyl)heptane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the hydroxyl groups into alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,6-diformylheptane or 2,6-dicarboxyheptane.
Reduction: Formation of heptane derivatives with reduced hydroxyl groups.
Substitution: Formation of 2,6-dichloroheptane or other substituted derivatives.
科学的研究の応用
2,6-Bis(hydroxymethyl)heptane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Bis(hydroxymethyl)heptane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in the formation of hydrogen-bonded networks. Additionally, its reactivity allows it to undergo various chemical transformations, enabling its use in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
1,7-Heptanediol: A similar diol with hydroxyl groups at the terminal positions.
2,5-Bis(hydroxymethyl)hexane: A diol with hydroxyl groups at the 2 and 5 positions of a six-carbon chain.
2,4-Bis(hydroxymethyl)pentane: A diol with hydroxyl groups at the 2 and 4 positions of a five-carbon chain.
Uniqueness
2,6-Bis(hydroxymethyl)heptane-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and makes it a valuable intermediate in various synthetic pathways.
特性
CAS番号 |
120626-28-0 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC名 |
2,6-bis(hydroxymethyl)heptane-1,7-diol |
InChI |
InChI=1S/C9H20O4/c10-4-8(5-11)2-1-3-9(6-12)7-13/h8-13H,1-7H2 |
InChIキー |
GAJDLGHYBMLPNM-UHFFFAOYSA-N |
正規SMILES |
C(CC(CO)CO)CC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
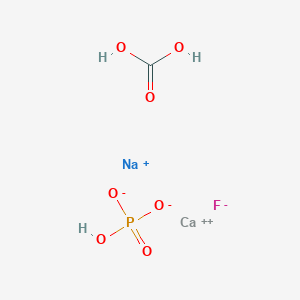
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
